molecular formula C25H35N9O5 B146015 Apec-2 CAS No. 126828-50-0

Apec-2

Cat. No.: B146015
CAS No.: 126828-50-0
M. Wt: 541.6 g/mol
InChI Key: UXUFTKZYJYGMGO-CMCWBKRRSA-N
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Description

2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5’-N-ethylcarboxamidoadenosine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5’-N-ethylcarboxamidoadenosine typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:

    Formation of the Aminoethylamino Intermediate: This step involves the reaction of ethylenediamine with an appropriate carbonyl compound under controlled conditions to form the aminoethylamino intermediate.

    Coupling with Phenylethylamine: The intermediate is then coupled with phenylethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Adenosine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5’-N-ethylcarboxamidoadenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5’-N-ethylcarboxamidoadenosine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential, including its effects on cellular signaling pathways and its use as a drug candidate.

    Industry: Utilized in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5’-N-ethylcarboxamidoadenosine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-Aminoethylamino)carbonylethylphenylethylamino)-5’-N-ethylcarboxamidoadenosine is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This makes it a versatile compound with applications across different scientific disciplines.

Properties

CAS No.

126828-50-0

Molecular Formula

C25H35N9O5

Molecular Weight

541.6 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-amino-2-[2-[4-[3-(2-aminoethylamino)-3-oxopropyl]phenyl]ethylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C25H35N9O5/c1-2-28-23(38)20-18(36)19(37)24(39-20)34-13-31-17-21(27)32-25(33-22(17)34)30-11-9-15-5-3-14(4-6-15)7-8-16(35)29-12-10-26/h3-6,13,18-20,24,36-37H,2,7-12,26H2,1H3,(H,28,38)(H,29,35)(H3,27,30,32,33)/t18-,19+,20-,24+/m0/s1

InChI Key

UXUFTKZYJYGMGO-CMCWBKRRSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)NCCN)N)O)O

126828-50-0

Synonyms

2-((2-aminoethylamino)carbonylethylphenylethylamino)-5'-N-ethylcarboxamidoadenosine
2-APEC
APEC-2

Origin of Product

United States

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